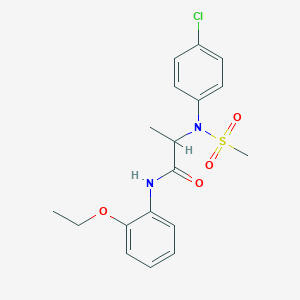![molecular formula C17H14Cl3NO B4178815 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4178815.png)
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide
描述
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. This compound is also known as MK-0974 and is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.
作用机制
The mechanism of action of 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is through its selective antagonism of the CGRP receptor. CGRP is a neuropeptide that is released during migraines and is thought to play a role in the pain and inflammation associated with migraines. By blocking the CGRP receptor, MK-0974 reduces the release of CGRP and the subsequent pain and inflammation associated with migraines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide are primarily related to its selective antagonism of the CGRP receptor. By blocking the CGRP receptor, MK-0974 reduces the release of CGRP and the subsequent pain and inflammation associated with migraines. In clinical trials, MK-0974 has been shown to be effective in reducing the frequency and severity of migraines.
实验室实验的优点和局限性
The advantages of using 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide in lab experiments include its high affinity for the CGRP receptor and its effectiveness in reducing the frequency and severity of migraines. The limitations of using MK-0974 in lab experiments include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
未来方向
For research on 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide include further studies on its mechanism of action, potential use in the treatment of other conditions, and optimization of its pharmacokinetic properties. Additionally, research on the safety and potential side effects of MK-0974 is needed to fully understand its potential as a pharmaceutical drug.
科学研究应用
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide has been studied for its potential use in the treatment of migraine headaches. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraines, and CGRP receptor antagonists have been shown to be effective in the treatment of migraines. MK-0974 has been shown to have high affinity for the CGRP receptor and to be effective in the treatment of migraines in clinical trials.
属性
IUPAC Name |
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO/c1-16(10-17(16,19)20)12-5-7-14(8-6-12)21-15(22)11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOABOIDBTWTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178735.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine](/img/structure/B4178745.png)
![6-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B4178748.png)
![3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4178768.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4178774.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4178775.png)
![methyl 6-tert-butyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4178788.png)
![5-ethyl-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4178793.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178805.png)


![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B4178842.png)